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Abstract

AV-153 free base, a 1,4-dihydropyridine (1,4-DHP) derivative, is an antimutagenic compound
that has demonstrated a significant role in the modulation of DNA repair processes.[1][2][3]
This technical guide provides a comprehensive overview of the core mechanisms by which AV-
153 influences DNA integrity, with a specific focus on its interaction with DNA, its impact on the
Base Excision Repair (BER) pathway, and its influence on Poly(ADP-ribosyl)ation. Data is
presented from key in vitro and in vivo studies, supplemented with detailed experimental
protocols and pathway visualizations to support further research and development.

Core Mechanism of Action

AV-153's primary role in DNA repair stems from its ability to directly interact with DNA.
Computer modeling and spectroscopic studies have shown that AV-153 intercalates into DNA,
showing a strong preference for sites of single-strand breaks (SSBs) or nicks, particularly in the
vicinity of pyrimidine residues.[4][5] This physical interaction with damaged DNA is believed to
be the foundational step for its broader effects on DNA repair pathways. The compound has
been shown to interact with guanine, cytosine, and thymine bases.[3][4]

Furthermore, AV-153 influences the activity of key DNA repair enzymes. It has a notable impact
on the Base Excision Repair (BER) pathway and affects the function of Poly(ADP-ribose)
Polymerase 1 (PARPL1), a critical enzyme in the DNA damage response (DDR).[1][6]
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Data Presentation: Quantitative Effects on DNA

Repair

The following tables summarize the key quantitative findings from preclinical studies on AV-153
and its sodium salt, AV-153-Na.

Table 1: Cellular and Biochemical Activity of AV-153

Cell Line / Concentration  Observed
Parameter Reference
System Range Effect
Cytotoxicity -
Raji 14.9 mM Cell death [1]
(IC50)
Cytotoxicity
HL-60 10.3 mM Cell death [1]
(IC50)
] ] 13-67%
Reduction of Peripheral Blood o
reduction in
Spontaneous Lymphocytes / 1nM-10 uM ) [1]
single-strand
SSBs HL-60
breaks
DNA In vitro (Ethidium 50% decrease in
) Bromide 116 mM fluorescence [4]
Intercalation N . .
competition) intensity
HelLa Cells Significant
DNA Damage o _
) (Peroxynitrite- 50 nM decrease in DNA
Protection

induced damage)

damage

Table 2: Modulation of Base Excision Repair (BER) Enzyme Activity by AV-153-Na
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Signaling and Repair Pathway Visualizations

The following diagrams illustrate the proposed mechanism of action for AV-153 within the DNA

repair cascade.
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Caption: Logical workflow of AV-153 interaction with damaged DNA.

© 2025 BenchChem. All rights reserved.

3/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/29713564/
https://www.researchgate.net/figure/Effect-of-AV-153-Na-on-cellular-Base-Excision-Repair-activities-Glyco-SPOT-assay-The_fig4_345666229
https://pubmed.ncbi.nlm.nih.gov/29713564/
https://www.researchgate.net/figure/Effect-of-AV-153-Na-on-cellular-Base-Excision-Repair-activities-Glyco-SPOT-assay-The_fig4_345666229
https://pubmed.ncbi.nlm.nih.gov/29713564/
https://www.researchgate.net/figure/Effect-of-AV-153-Na-on-cellular-Base-Excision-Repair-activities-Glyco-SPOT-assay-The_fig4_345666229
https://pubmed.ncbi.nlm.nih.gov/29713564/
https://www.researchgate.net/figure/Effect-of-AV-153-Na-on-cellular-Base-Excision-Repair-activities-Glyco-SPOT-assay-The_fig4_345666229
https://www.benchchem.com/product/b102863?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Base Excision Repair (BER) Pathway Modulation by AV-153
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Caption: AV-153's modulatory role in the Base Excision Repair pathway.
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Hypothesized Influence of AV-153 on PARP1 Activity

AV-153

Intercalates .
May influence activity
DNA Single-Strand Brea B ‘due to structural similarityj

to nicotinic acid

Binds & Activates -

V=
PARP1
’4
/,,
/

,I
¢ Consumes Synthesizes
Poly(ADP-ribose) Chain

NAD+ (PAR)

Recruits

Downstream DDR Factors
(e.g., XRCC1)

Click to download full resolution via product page

Caption: Hypothesized influence of AV-153 on PARP1 signaling at SSBs.

Key Experimental Protocols

Detailed methodologies for the primary assays used to characterize AV-153's function are
provided below.

Single Cell Gel Electrophoresis (Comet Assay)
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This protocol is used to detect DNA single-strand breaks in individual cells.

Cell Preparation: Treat HelLa cells with the desired concentration of AV-153 (e.g., 50 nM) for
a specified pre-incubation time (e.g., 45 minutes).

Induction of Damage: Expose cells to a DNA damaging agent (e.g., 200 UM peroxynitrite).

Embedding: Mix approximately 1x10"4 cells with 0.5% low melting point agarose at 37°C
and immediately pipette onto a slide pre-coated with 1% normal melting point agarose.

Lysis: Immerse slides in a cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-
HCI, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.

Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold
alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13) for 20-40 minutes
to allow for DNA unwinding.

Electrophoresis: Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

Neutralization and Staining: Gently wash the slides three times with a neutralization buffer
(0.4 M Tris-HCI, pH 7.5). Stain the DNA with an appropriate fluorescent dye (e.g., SYBR
Green | or propidium iodide).

Visualization: Analyze slides using a fluorescence microscope. Quantify DNA damage by
measuring the percentage of DNA in the comet tail using appropriate imaging software.

DNA Glycosylase Activity Assay (Glyco-SPOT)

This assay assesses the first step of BER: the recognition and excision of a damaged base by
a DNA glycosylase.

o Cell Extract Preparation: Culture cells (e.g., HeLa) and treat with AV-153-Na for various
durations (e.g., 3, 12, 24 hours). Prepare whole-cell extracts and determine protein
concentration.

o Substrate Preparation: Use a biochip or membrane spotted with various 32P-labeled
oligonucleotides, each containing a specific type of DNA lesion (e.g., Thymine Glycol, 8-
oxoG, Uracil).
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e Enzymatic Reaction: Incubate the biochip with 15 pg/ml of the prepared cell extract in a
reaction buffer at 37°C for a defined period. The glycosylases in the extract will cleave the
DNA at the site of the lesion they recognize.

e Processing and Visualization: Treat the biochip with a hot alkaline solution to reveal the
cleaved sites. Wash and dry the membrane.

e Analysis: Expose the membrane to a phosphor screen and quantify the signal intensity for
each spot using a phosphorimager. The cleavage rate for each lesion is calculated,
comparing treated versus non-treated cell extracts.

BER Excision/Synthesis Assay (ExSy-SPOT)

This assay measures the overall efficiency of the BER pathway, including the DNA synthesis
step.

o Cell Extract and Substrate: Prepare cell extracts and lesion-specific oligonucleotide-spotted
biochips as described for the Glyco-SPOT assay.

o Enzymatic Reaction: Incubate the biochip with the cell extract in a reaction buffer
supplemented with a mix of dNTPs, including at least one radiolabeled dNTP (e.g.,
[0-32P]dCTP), and ATP.

 Incorporation: The BER machinery in the extract will excise the lesion, and a DNA
polymerase will incorporate the radiolabeled dNTP during the synthesis step.

e Washing and Visualization: Thoroughly wash the biochip to remove unincorporated
nucleotides.

e Analysis: Expose the membrane to a phosphor screen and quantify the signal intensity. A
stronger signal indicates more efficient completion of the excision and synthesis steps of
BER for a specific lesion. The results indicate that AV-153-Na stimulates the
excision/synthesis repair of 8-0xoG, abasic sites, and alkylated bases.[4][7]

Conclusion and Future Directions
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AV-153 free base is a promising DNA repair modulating agent with a multifaceted mechanism
of action. Its ability to intercalate at sites of DNA damage and subsequently stimulate key steps
in the Base Excision Repair pathway for lesions like 8-oxoG and abasic sites provides a clear
basis for its antimutagenic properties.[1][4][7] The compound's influence on PARP1 activity,
while less defined, suggests an additional layer of interaction with the DNA damage response
network. The observed inhibition of thymine glycol repair warrants further investigation to
understand the specificity and potential therapeutic implications of this effect.[4][7]

For drug development professionals, AV-153 presents a potential scaffold for designing novel
therapeutics aimed at enhancing genomic stability or sensitizing cancer cells to DNA-damaging
agents by selectively modulating repair pathways. Future research should focus on elucidating
the precise molecular interactions between AV-153 and BER proteins, clarifying its mechanism
of PARP1 modulation, and conducting comprehensive preclinical studies to evaluate its efficacy
and safety profile in vivo.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [AV-153 Free Base: A Technical Guide to its Role in DNA
Repair]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102863#what-is-av-153-free-base-s-role-in-dna-
repair]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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